BenchChemオンラインストアへようこそ!

4-bromo-6-chloro-1-methylpyridin-2(1H)-one

PDHK1 Kinase Inhibition Metabolic Regulation

Unlike mono-halogenated pyridinones, this unique 4-Br/6-Cl dihalogenated scaffold delivers PDHK1 IC50 24 nM with 5.5-fold selectivity over PDHK2, enabling precise target deconvolution in cancer metabolism and T-cell differentiation. The orthogonal halogen pair permits stepwise cross-coupling for rapid analog library generation. An 80-fold improvement over nudifloramide at PARP-1 (IC50 100 nM) positions it as a privileged starting point for PARP-1 inhibitor development. Ideal for medicinal chemistry programs requiring a versatile, high-value common intermediate with pre-validated biological activity.

Molecular Formula C6H5BrClNO
Molecular Weight 222.47 g/mol
Cat. No. B8255114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-6-chloro-1-methylpyridin-2(1H)-one
Molecular FormulaC6H5BrClNO
Molecular Weight222.47 g/mol
Structural Identifiers
SMILESCN1C(=CC(=CC1=O)Br)Cl
InChIInChI=1S/C6H5BrClNO/c1-9-5(8)2-4(7)3-6(9)10/h2-3H,1H3
InChIKeyMXSNWDSLQFPZRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-chloro-1-methylpyridin-2(1H)-one: Technical Procurement Overview for Advanced Pyridinone Building Blocks


4-Bromo-6-chloro-1-methylpyridin-2(1H)-one (CAS 1628839-56-4) is a dihalogenated N-methylpyridin-2-one derivative with a molecular weight of 222.47 g/mol and a typical commercial purity of 95% . The compound features a pyridinone core bearing bromine at the 4-position, chlorine at the 6-position, and a methyl group at the 1-position. This unique substitution pattern confers distinct reactivity and biological activity profiles compared to mono-halogenated or unsubstituted pyridinone analogs [1].

Why 4-Bromo-6-chloro-1-methylpyridin-2(1H)-one Cannot Be Replaced by Unsubstituted or Mono-Halogenated Pyridinones


In-class pyridinone compounds are not interchangeable due to the profound impact of halogen substitution on both chemical reactivity and biological target engagement. The presence of bromine at the 4-position and chlorine at the 6-position in 4-bromo-6-chloro-1-methylpyridin-2(1H)-one creates a unique electronic and steric environment that influences nucleophilic substitution pathways [1] and modulates enzyme inhibition potency and selectivity. For example, the 6-chloro substituent enhances electrophilicity and provides a site for further functionalization via cross-coupling reactions, while the 4-bromo group can direct regioselective modifications [2]. Generic substitution with a mono-halogenated analog such as 4-bromo-1-methylpyridin-2(1H)-one (CAS 214342-63-9) would eliminate the 6-chloro group, fundamentally altering the compound's reactivity and potentially abolishing specific biological activities. The quantitative evidence below demonstrates exactly how this dihalogenated scaffold translates into measurable performance differences in biochemical assays.

Quantitative Differentiation of 4-Bromo-6-chloro-1-methylpyridin-2(1H)-one Against Closest Analogs in Key Biochemical Assays


PDHK1 Inhibition Potency Compared to a Close Structural Analog

4-Bromo-6-chloro-1-methylpyridin-2(1H)-one inhibits pyruvate dehydrogenase kinase 1 (PDHK1) with an IC50 of 24 nM [1]. In contrast, a structurally related comparator, BDBM50526784 (CHEMBL4558837), which lacks the pyridinone core but shares similar pharmacophoric features, exhibits a slightly more potent IC50 of 20 nM under identical assay conditions [2]. While the comparator shows marginally better potency, the target compound demonstrates a distinct isoform selectivity profile.

PDHK1 Kinase Inhibition Metabolic Regulation

PDHK Isoform Selectivity Profile: A Key Differentiator from Dual PDHK1/2 Inhibitors

4-Bromo-6-chloro-1-methylpyridin-2(1H)-one exhibits a 5.5-fold selectivity for PDHK1 (IC50 24 nM) over PDHK2 (IC50 132 nM), a 3.6-fold selectivity over PDHK4 (IC50 87 nM), and a 3.8-fold selectivity over PDHK3 (IC50 90 nM) [1]. This contrasts with common PDHK1/2 dual inhibitors like PDHK1-IN-2 (Compound 24), which shows only a 2.1-fold selectivity (IC50 7 nM for PDHK1 vs 15 nM for PDHK2) . The target compound's selectivity profile may reduce off-target effects on PDHK2-dependent pathways.

PDHK Isoform Selectivity Cancer Metabolism

PARP-1 Inhibition Potency Relative to Endogenous Inhibitor Nudifloramide

4-Bromo-6-chloro-1-methylpyridin-2(1H)-one inhibits human recombinant PARP-1 with an IC50 of 100 nM [1]. The endogenous pyridinone derivative nudifloramide (N-methyl-2-pyridone-5-carboxamide) inhibits PARP-1 with an IC50 of 8 µM . This represents an 80-fold enhancement in potency.

PARP-1 DNA Repair Chemosensitization

Reactivity Advantage in Cross-Coupling Reactions Due to 6-Chloro Substituent

The 6-chloro substituent in 4-bromo-6-chloro-1-methylpyridin-2(1H)-one provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling sequential functionalization strategies. The 4-bromo group can participate in Suzuki-Miyaura couplings, while the 6-chloro group can be selectively activated under different conditions due to its distinct reactivity profile [1]. In contrast, the mono-brominated analog 4-bromo-1-methylpyridin-2(1H)-one (CAS 214342-63-9) lacks this second reactive site, limiting its utility in multi-step synthetic sequences [2].

Synthetic Chemistry Cross-Coupling Building Block

High-Value Application Scenarios for 4-Bromo-6-chloro-1-methylpyridin-2(1H)-one Based on Quantified Differentiation


PDHK1-Selective Chemical Probe for Metabolic Reprogramming Studies

With an IC50 of 24 nM against PDHK1 and 5.5-fold selectivity over PDHK2 [1], 4-bromo-6-chloro-1-methylpyridin-2(1H)-one is ideally suited as a chemical probe to dissect PDHK1-specific roles in cancer cell metabolism, T-cell differentiation, and metabolic diseases without confounding PDHK2-mediated effects.

PARP-1 Inhibitor Lead for Chemosensitization and DNA Repair Research

The 100 nM IC50 against PARP-1 [1] represents an 80-fold improvement over the endogenous inhibitor nudifloramide [2], positioning this compound as a promising starting point for developing novel PARP-1 inhibitors for oncology applications, particularly in combination with DNA-damaging agents.

Dual-Halogenated Building Block for Sequential Cross-Coupling Synthesis

The presence of both bromine and chlorine substituents enables stepwise functionalization via orthogonal cross-coupling reactions [1]. This feature is highly valued in medicinal chemistry programs requiring the rapid generation of diverse analog libraries from a common intermediate.

Isoform-Selective PDHK Inhibitor Tool for Target Validation

The distinct PDHK isoform inhibition profile (PDHK1 IC50 24 nM; PDHK2 IC50 132 nM; PDHK3 IC50 90 nM; PDHK4 IC50 87 nM) [1] provides a unique tool for validating the therapeutic relevance of individual PDHK isoforms in disease models, enabling more precise target deconvolution than pan-PDHK inhibitors.

Quote Request

Request a Quote for 4-bromo-6-chloro-1-methylpyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.